molecular formula C20H21BrFNO2 B4893244 [4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone

[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone

Cat. No.: B4893244
M. Wt: 406.3 g/mol
InChI Key: XZUMIONXZJQETL-UHFFFAOYSA-N
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Description

[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone is a complex organic compound that features a combination of azepane, fluorophenyl, bromophenyl, and methanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivatives and introduce the azepane and methanone groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often require stringent control of reaction parameters to ensure consistency and quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for monitoring and purification.

Chemical Reactions Analysis

Types of Reactions

[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Properties

IUPAC Name

[4-(azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrFNO2/c1-25-19-9-7-14(12-16(19)21)20(24)15-6-8-18(17(22)13-15)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUMIONXZJQETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCCC3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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